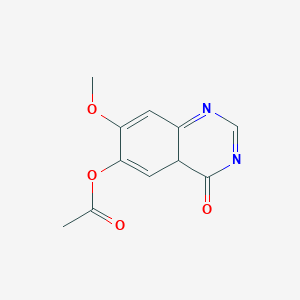
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate is a chemical compound with the molecular formula C11H10N2O4 It is a derivative of quinazoline, a heterocyclic compound that has been widely studied for its various biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate typically involves multiple steps. One common method starts with the chlorination of 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. This intermediate is then subjected to nucleophilic substitution reactions with various anilines to produce the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Commonly involves nucleophilic substitution reactions, especially with aniline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Medicine: Serves as a key intermediate in the synthesis of anti-tumor agents like Gefitinib and Poziotinib.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Poziotinib: A pan-HER inhibitor with potential anti-tumor activity.
Uniqueness
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate is unique due to its specific structural features and its role as an intermediate in the synthesis of various anti-tumor agents. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C11H10N2O4 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5,7H,1-2H3 |
Clave InChI |
VNDZFOUCJMDIHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2C(=NC=NC2=O)C=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)

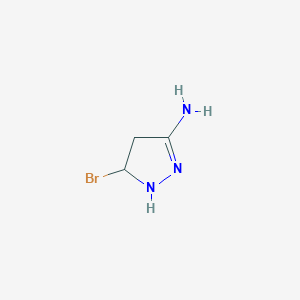

![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
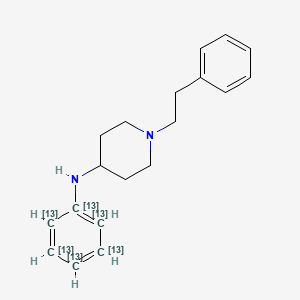
![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)

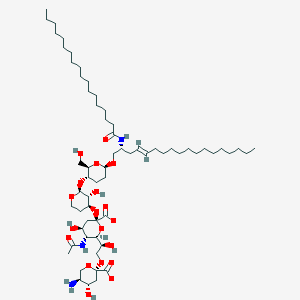

![4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)

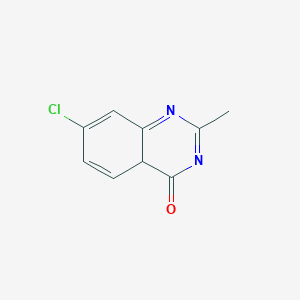
![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
